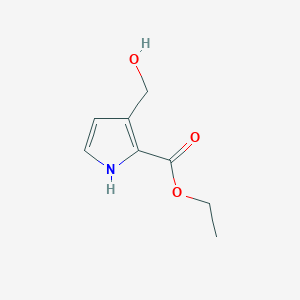

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)7-6(5-10)3-4-9-7/h3-4,9-10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYXMMUKYMVJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857471 | |

| Record name | Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75448-69-0 | |

| Record name | Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with profound biological and physical properties. Among these, Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate stands out as a versatile building block. Its unique arrangement of a nucleophilic hydroxymethyl group, an electrophilic ester, and a reactive pyrrole ring allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex therapeutic agents and functional materials. This guide provides a comprehensive overview of the most reliable and efficient pathways for the synthesis of this key molecule, offering field-proven insights and detailed experimental protocols.

Strategic Approach to Synthesis: A Two-Step Pathway

The most logical and efficient route to this compound involves a two-step sequence:

-

Formation of a Disubstituted Pyrrole Precursor: Synthesis of diethyl 1H-pyrrole-2,4-dicarboxylate.

-

Regioselective Reduction: Selective reduction of the ester group at the 4-position to a hydroxymethyl group.

This strategy leverages the well-established Knorr pyrrole synthesis for the initial ring formation and a chemoselective reduction to achieve the desired functionality.

Caption: Knorr synthesis workflow.

Experimental Protocol

Materials:

-

Ethyl glycinate hydrochloride

-

Ethyl acetoacetate

-

Sodium acetate

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl glycinate hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in a minimal amount of water.

-

Add glacial acetic acid to the solution.

-

To this mixture, add ethyl acetoacetate (1 equivalent).

-

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford diethyl 1H-pyrrole-2,4-dicarboxylate as a solid.

| Parameter | Value |

| Reactants | Ethyl glycinate hydrochloride, Ethyl acetoacetate |

| Solvent | Glacial acetic acid, Water |

| Reaction Time | 2-3 hours |

| Temperature | Reflux |

| Typical Yield | 60-70% |

Part 2: Selective Reduction to this compound

The key to obtaining the target molecule is the regioselective reduction of the ester group at the 4-position of diethyl 1H-pyrrole-2,4-dicarboxylate, leaving the 2-position ester intact. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation due to its ability to selectively reduce esters to aldehydes or primary alcohols at low temperatures. [1]

Mechanism and Rationale for Selectivity

At low temperatures (typically -78 °C), DIBAL-H, a bulky reducing agent, coordinates to the carbonyl oxygen of the ester. The hydride is then delivered to the carbonyl carbon, forming a stable tetrahedral intermediate. Upon aqueous workup, this intermediate is hydrolyzed to the corresponding alcohol. The selectivity for the 4-position ester over the 2-position ester is attributed to electronic effects. The electron-withdrawing effect of the pyrrole nitrogen deactivates the adjacent C2-ester towards nucleophilic attack by the hydride, making the C4-ester more susceptible to reduction.

Caption: DIBAL-H reduction workflow.

Experimental Protocol

Materials:

-

Diethyl 1H-pyrrole-2,4-dicarboxylate

-

Diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve diethyl 1H-pyrrole-2,4-dicarboxylate (1 equivalent) in anhydrous DCM or THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.1 equivalents) dropwise via a syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid. [2]

Parameter Value Reactant Diethyl 1H-pyrrole-2,4-dicarboxylate Reducing Agent Diisobutylaluminum hydride (DIBAL-H) Solvent Anhydrous DCM or THF Temperature -78 °C Reaction Time 2-4 hours | Typical Yield | 75-85% |

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties:

-

Appearance: White to off-white solid [2]* Molecular Formula: C₈H₁₁NO₃ [2]* Molecular Weight: 169.18 g/mol [2]* CAS Number: 75448-69-0 [2] Spectroscopic Data:

While a specific, publicly available, fully assigned NMR spectrum for this compound is not readily found in the searched literature, based on the analysis of related structures, the following are the expected characteristic peaks:

-

¹H NMR (in CDCl₃, δ in ppm):

-

A broad singlet for the N-H proton (around 9.0-10.0 ppm).

-

Two doublets for the pyrrole ring protons (C4-H and C5-H) between 6.0 and 7.0 ppm.

-

A singlet for the hydroxymethyl protons (-CH₂OH) around 4.5-4.8 ppm.

-

A quartet for the ethyl ester methylene protons (-OCH₂CH₃) around 4.2-4.4 ppm.

-

A triplet for the ethyl ester methyl protons (-OCH₂CH₃) around 1.3-1.4 ppm.

-

A broad singlet for the hydroxyl proton (-OH).

-

-

¹³C NMR (in CDCl₃, δ in ppm):

-

A peak for the ester carbonyl carbon around 160-165 ppm.

-

Peaks for the pyrrole ring carbons between 105 and 130 ppm.

-

A peak for the hydroxymethyl carbon (-CH₂OH) around 55-60 ppm.

-

A peak for the ethyl ester methylene carbon (-OCH₂) around 60-62 ppm.

-

A peak for the ethyl ester methyl carbon (-OCH₃) around 14-15 ppm.

-

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving a Knorr pyrrole synthesis to form the key intermediate, diethyl 1H-pyrrole-2,4-dicarboxylate, followed by a regioselective reduction using DIBAL-H. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science. Adherence to the described procedures and careful monitoring of reaction conditions are crucial for achieving high yields and purity.

References

- Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.

-

Wikipedia. Knorr pyrrole synthesis. [Link]

-

Organic Syntheses. Ethyl pyrrole-2-carboxylate. [Link]

-

Chemical Synthesis Database. diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

-

MDPI. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

- Google Patents.

-

ResearchGate. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

-

PMC. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

-

PubMed. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates. [Link]

-

Organic Syntheses. 3,4-DIETHYLPYRROLE AND 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN. [Link]

-

MDPI. Diethyl pyrrole-2,5-dicarboxylate. [Link]

-

PMC. Regioselective Reduction of 1H-1,2,3-Triazole Diesters. [Link]

-

Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. [Link]

-

Chemistry Steps. DIBAL Reducing Agent. [Link]

-

RSC Publishing. ORGANIC CHEMISTRY. [Link]

-

Organic Synthesis. DIBAL-H Reduction. [Link]

-

PubChem. Ethyl 3-methyl-1H-pyrrole-2-carboxylate. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate: Physicochemical Properties, Characterization, and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a ubiquitous structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of both a hydroxymethyl group and an ethyl carboxylate moiety on the pyrrole ring provides versatile handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding the fundamental physicochemical properties, spectral characteristics, and chemical stability of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of these key attributes, supported by established scientific principles and methodologies.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While some experimental data for this compound is available, other parameters are estimated based on the well-understood chemistry of related pyrrole derivatives.

Molecular Structure and Identity

-

IUPAC Name: this compound

-

CAS Number: 75448-69-0[1]

-

Molecular Formula: C₈H₁₁NO₃[1]

-

Molecular Weight: 169.18 g/mol [1]

-

Physical Form: Solid[1]

Summary of Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Not explicitly reported; expected to be a solid at room temperature. | General observation for similar pyrrole derivatives. |

| Boiling Point | 353.0 ± 32.0 °C at 760 mmHg | Predicted value. |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water. | Based on the properties of similar heterocyclic compounds[2]. |

| pKa | Not experimentally determined. The N-H proton is weakly acidic, typical of pyrroles. The hydroxyl proton is also weakly acidic. | Estimated based on the pKa of pyrrole and the electronic effects of the substituents. |

Solubility Profile

The solubility of this compound is a crucial parameter for its handling, formulation, and biological testing. Based on its structure, which contains both polar (hydroxyl, ester, N-H) and nonpolar (ethyl group, pyrrole ring) regions, its solubility is expected to be highest in polar organic solvents.

-

High Solubility: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, ethyl acetate.

-

Moderate Solubility: Acetone, acetonitrile.

-

Low Solubility: Water, hexane, toluene.

The presence of the hydroxymethyl and ester groups allows for hydrogen bonding with protic solvents, while the overall molecular size and the pyrrole ring contribute to its solubility in a range of organic media. For biological assays, stock solutions are typically prepared in DMSO.

Acidity and Basicity (pKa)

The pKa values of a molecule are critical for understanding its ionization state at different pH values, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

-

N-H Acidity: The N-H proton of the pyrrole ring is weakly acidic, with a pKa value generally in the range of 17-20 for unsubstituted pyrrole. The electron-withdrawing nature of the adjacent ethyl carboxylate group would be expected to slightly increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted pyrrole.

-

Hydroxyl Acidity: The proton of the hydroxymethyl group is also weakly acidic, with a pKa typically in the range of 16-18, similar to that of simple primary alcohols.

-

Basicity: The lone pair of electrons on the nitrogen atom is involved in the aromatic sextet of the pyrrole ring, making it a very weak base. Protonation, if it occurs, would likely be on the ester carbonyl oxygen.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in ppm are as follows (predicted for a solvent like CDCl₃ or DMSO-d₆):

-

N-H Proton: A broad singlet in the range of 8.0-10.0 ppm. The chemical shift is highly dependent on solvent and concentration.

-

Pyrrole Ring Protons: Two doublets in the aromatic region (6.0-7.5 ppm), corresponding to the two protons on the pyrrole ring. The coupling constant between these two protons would be in the range of 2-4 Hz.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet or a triplet (if coupled to the methylene protons) with a variable chemical shift depending on concentration and solvent.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.2-4.4 ppm for the methylene group and a triplet around 1.2-1.4 ppm for the methyl group, with a coupling constant of approximately 7 Hz.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The expected chemical shifts (δ) in ppm are as follows:

-

Ester Carbonyl Carbon: In the range of 160-165 ppm.

-

Pyrrole Ring Carbons: Four distinct signals in the aromatic region (100-140 ppm). The carbons attached to the substituents (C2 and C3) will have distinct shifts from the unsubstituted carbons (C4 and C5).

-

Hydroxymethyl Carbon (-CH₂OH): In the range of 55-65 ppm.

-

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon around 60-65 ppm and the methyl carbon around 14-16 ppm.

Infrared (IR) Spectroscopy[5][6][7]

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands (in cm⁻¹) are:

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, potentially overlapping with the N-H stretch.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹. The conjugation with the pyrrole ring will shift this to a lower wavenumber compared to a saturated ester.

-

C-O Stretch (Ester and Alcohol): Bands in the region of 1000-1300 cm⁻¹.

-

C=C and C-N Stretches (Pyrrole Ring): Multiple bands in the fingerprint region (1400-1600 cm⁻¹).

Mass Spectrometry (MS)[8][9]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 169.

Expected Fragmentation Pattern:

-

Loss of an ethoxy group (-OCH₂CH₃): [M - 45]⁺, leading to a fragment at m/z 124.

-

Loss of ethanol (-CH₃CH₂OH): [M - 46]⁺, resulting in a fragment at m/z 123.

-

Loss of the hydroxymethyl group (-CH₂OH): [M - 31]⁺, giving a fragment at m/z 138.

-

Loss of the entire ester group (-COOCH₂CH₃): [M - 73]⁺, leading to a fragment at m/z 96.

Chemical Reactivity and Stability

The reactivity and stability of this compound are governed by the interplay of its functional groups and the aromatic pyrrole core.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The presence of an electron-withdrawing ester group at the 2-position deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. However, the hydroxymethyl group at the 3-position is an activating group. Electrophilic substitution would be expected to occur at the C4 or C5 position.

Reactivity of the Substituents

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification or etherification reactions.

-

Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to an alcohol.

-

N-H Group: The N-H proton can be deprotonated with a strong base to form a nucleophilic pyrrolide anion, which can then be alkylated or acylated on the nitrogen.

Stability and Degradation

Pyrrole-containing compounds can be sensitive to light, air (oxidation), and strong acids or bases.

-

Oxidative Instability: Pyrroles are known to be susceptible to oxidation, which can lead to polymerization and the formation of colored byproducts. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

-

Acid/Base Instability: Strong acidic or basic conditions can lead to the hydrolysis of the ester group. Pyrroles are also known to be unstable in strongly acidic media, which can lead to polymerization.

-

Thermal Stability: While the predicted boiling point is high, prolonged heating may lead to decomposition.

For long-term storage, it is advisable to keep the solid compound in a cool, dark, and dry place under an inert atmosphere.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and key analytical characterization of this compound.

Synthesis of this compound

A common route to this compound involves the modification of a pre-formed pyrrole ring. One plausible synthetic approach is the reduction of the corresponding aldehyde or formyl derivative. The following is a generalized procedure based on common organic synthesis techniques.

Step 1: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate [3]

-

To a cooled (0 °C) solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

-

Add a solution of Ethyl 1H-pyrrole-2-carboxylate to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate.

-

Extract the product, Ethyl 3-formyl-1H-pyrrole-2-carboxylate, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Formyl Group

-

Dissolve Ethyl 3-formyl-1H-pyrrole-2-carboxylate in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Caption: Synthetic workflow for this compound.

Determination of Melting Point[11][12]

-

Finely powder a small amount of the crystalline solid.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.

Solubility Determination (Kinetic Method)[13][14][15]

-

Prepare a stock solution of the compound in DMSO at a high concentration (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Transfer a small, fixed volume of each DMSO solution to a corresponding well containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Mix and incubate the plate at room temperature for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.

Caption: Workflow for kinetic solubility determination.

NMR Sample Preparation and Analysis[3][4][16]

-

Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the NMR spectra on a spectrometer, typically operating at 400 MHz or higher for ¹H.

-

Process the data (Fourier transform, phase correction, baseline correction, and referencing to the solvent residual peak or an internal standard like TMS).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

-

Assign the chemical shifts in the ¹³C NMR spectrum, often with the aid of 2D NMR experiments like HSQC and HMBC.

Conclusion

References

- BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles.

- BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.

- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2696–2706.

- ResearchGate. (n.d.). The FTIR spectra of Pyrrole monomer and PPPy.

- CymitQuimica. (n.d.). Ethyl 3-(hydroxymethyl)

- Gusak, K. N., & Degtyareva, E. S. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1238.

- Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.

- ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR).

- ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer.

- Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009.

- Nachtigall, O., Nachtigallova, D., & Bludsky, O. (2010). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. The Journal of Physical Chemistry B, 114(4), 1618–1627.

- Woznicka, E., et al. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports, 15(1), 7385.

- Bîcu, E., et al. (2022).

- Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.

- University of Toronto. (n.d.).

- ResearchGate. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones.

- Life Science Journal. (2008).

- Stan, C. D., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 7991.

- PubChem. (n.d.).

- Analytical Chemistry. (1980). Mass Spectrometric Analysis.

- ResearchGate. (n.d.).

- ChemRxiv. (2024).

- DeCorte, J. A., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- University of Technology. (2021). experiment (1)

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Thieme. (n.d.).

- Rowan. (n.d.). pKa Prediction.

- Macedonian Pharmaceutical Bulletin. (2022). S1 PP 22 Understanding and evaluation of different degradation pathways and stability of drug product with active substance pron.

- ChemicalBook. (n.d.). Pyrrole(109-97-7) 1H NMR spectrum.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). Pyrrole-3-carboxylic acid CAS#: 931-03-3.

- Doležal, M. (2015). Heterocycles in Medicinal Chemistry. Current Drug Targets, 16(12), 1303–1304.

- CymitQuimica. (n.d.). Ethyl 3-(hydroxymethyl)

- Pharma Excipients. (2025).

- NIST. (n.d.). Pyrrole.

- BMG LABTECH. (2023).

- Organic Syntheses Procedure. (n.d.). Pyrrole-2-carboxaldehyde.

- ChemicalBook. (n.d.).

- ResearchGate. (2019).

- BLD Pharm. (n.d.).

- ResearchGate. (2022).

- Montalbano, S., et al. (2025). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. Cancers, 17(1), 123.

- Pharmacy 180. (n.d.).

- Lee, D., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2533.

- NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-.

- Taylor & Francis Online. (2010).

- ResearchGate. (n.d.).

Sources

An In-depth Technical Guide to the Structural Analysis and Characterization of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Their diverse biological activities, including anticancer and antimicrobial properties, make them a focal point in medicinal chemistry and drug development.[2] This guide provides a comprehensive technical overview of the structural analysis and characterization of a specific, functionalized pyrrole derivative: Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS No. 75448-69-0).[3] With a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.1778 g/mol , this compound presents a unique combination of an ester, a hydroxymethyl group, and the pyrrole core, making a thorough understanding of its structural features paramount for its application.[3]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthesis and detailed spectroscopic characterization of this promising molecule. We will delve into the causality behind experimental choices and provide self-validating protocols for its analysis.

Molecular Structure and Synthesis

The foundational step in the comprehensive analysis of any compound is a clear understanding of its molecular architecture and a reliable method for its synthesis.

Predicted Molecular Structure

The structure of this compound is characterized by a central pyrrole ring. An ethyl carboxylate group is attached at the C2 position, and a hydroxymethyl group is at the C3 position. The numbering of the pyrrole ring begins at the nitrogen atom (position 1) and proceeds around the ring.

Diagram 1: Molecular Structure of this compound

A 2D representation of the title compound.

Synthetic Approach: A Conceptual Workflow

One potential strategy involves the Vilsmeier-Haack formylation of a suitable pyrrole precursor, followed by reduction of the resulting aldehyde and esterification. A more direct route could involve the use of a protected hydroxymethyl group during the initial pyrrole synthesis.

Diagram 2: Conceptual Synthetic Workflow

A standardized workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 2: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (hydroxyl) | 3200 - 3600 | Broad | Stretching |

| N-H (pyrrole) | 3100 - 3500 | Medium | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (ester) | 1680 - 1720 | Strong | Stretching |

| C=C (pyrrole ring) | 1400 - 1600 | Medium | Stretching |

| C-O (ester & alcohol) | 1000 - 1300 | Strong | Stretching |

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, a key intermolecular interaction for this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

The molecular ion peak ([M+H]⁺) would be expected at m/z 170.0761 (calculated for C₈H₁₂NO₃⁺).

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is anticipated to proceed through several key pathways:

-

Loss of water (-18 Da): From the hydroxymethyl group, leading to a fragment at m/z 152.

-

Loss of ethylene (-28 Da): From the ethyl group of the ester via a McLafferty rearrangement.

-

Loss of an ethoxy radical (-45 Da): From the ester group, resulting in a fragment at m/z 125.

-

Decarboxylation (-44 Da): Loss of CO₂ from the ester group after initial fragmentation.

The fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. [5]

Diagram 4: Predicted Mass Spectrometry Fragmentation

A simplified representation of key fragmentation pathways.

Experimental Protocols

For the robust characterization of this compound, the following detailed experimental protocols are recommended.

Protocol 1: High-Resolution NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra to definitively assign proton and carbon signals and to establish connectivity within the molecule.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition:

-

Spectrometer: FT-IR spectrometer.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Analysis: Identify characteristic absorption bands and compare them with known values for the functional groups present.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid to promote ionization.

-

Data Acquisition:

-

Mass Spectrometer: ESI-TOF or ESI-Orbitrap.

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50 - 500.

-

Resolution: >10,000.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions to confirm the elemental composition.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, structural analysis and characterization of this compound. The presented spectroscopic data, derived from established principles and analysis of related compounds, offers a robust framework for the identification and characterization of this molecule. The detailed experimental protocols provide a clear path for researchers to obtain empirical data, which will be crucial for validating these predictions.

Given the established biological importance of substituted pyrroles, future research should focus on the experimental validation of the synthesis and spectroscopic characterization of this compound. Furthermore, its potential as a scaffold in medicinal chemistry warrants investigation through biological screening and structure-activity relationship (SAR) studies. The insights provided in this guide will serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

- Koca, I., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971).

- BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles.

- PubChem. (n.d.). Ethyl 3-methyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information.

- MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.

- NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. National Institute of Standards and Technology.

- BLD Pharm. (n.d.). 3284-47-7|Ethyl 3-methyl-1H-pyrrole-2-carboxylate.

- Li, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2687-2696.

- Chemistry LibreTexts. (2023).

- ChemicalBook. (n.d.). Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum.

- Chen, J., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2625.

- Frontier Specialty Chemicals. (n.d.). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.

- Abraham, R. J., et al. (1998). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 36(S1), S20-S30.

- Science Ready. (n.d.).

- Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar.

- Clark, J. (2022).

- Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid.

- Wikipedia. (n.d.). Pyrrole.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- CymitQuimica. (n.d.). This compound.

- NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. National Institute of Standards and Technology.

- ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents.

- ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9)IR1.

- El-Gohary, N. S., & Shaaban, M. R. (2017).

- ChemicalBook. (n.d.). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.

- PubChem. (n.d.). ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). Ethyl 3-amino-1H-pyrrole-2-carboxylate.

- The Good Scents Company. (n.d.). tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]

- 3. This compound [cymitquimica.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS No. 75448-69-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical data, safety information, and potential applications of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon available data and the broader context of pyrrole chemistry, this document aims to equip researchers with the foundational knowledge necessary for its effective and safe utilization.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrrole derivative with the CAS Registry Number 75448-69-0.[1] The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals.[2][3][4] The subject compound is characterized by an ethyl carboxylate group at the 2-position and a hydroxymethyl group at the 3-position of the pyrrole ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 75448-69-0 | [1] |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Characterization

A specific, detailed synthesis protocol for this compound has not been identified in the available literature. However, general methods for the synthesis of pyrrole-2-carboxylic acid esters provide a strong foundation for its potential preparation. A common and versatile method involves the acylation of pyrrole followed by esterification.[7]

A plausible synthetic approach could be conceptualized as a multi-step process, likely starting from a more readily available pyrrole derivative. The introduction of the hydroxymethyl group at the 3-position is a key synthetic challenge.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

-

Synthesis of Ethyl 1H-pyrrole-2-carboxylate: This can be achieved through the reaction of pyrrole with an acylating agent like trichloroacetyl chloride, followed by reaction with sodium ethoxide in ethanol.[7]

-

Formylation at the 3-position: The resulting ester could then be subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce a formyl group at the 3-position.

-

Reduction of the Formyl Group: The formyl group can then be selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride.

Characterization:

Upon successful synthesis, characterization would be crucial to confirm the structure and purity of this compound. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the positions of the substituents on the pyrrole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the N-H stretch of the pyrrole, the O-H stretch of the alcohol, and the C=O stretch of the ester.

While specific spectral data for this compound is not available, data for structurally similar compounds can provide an expected range for chemical shifts and absorption bands.[5][8]

Potential Biological Activity and Research Applications

The biological properties of this compound have not been explicitly reported. However, the pyrrole scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3][4] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (ester carbonyl) suggests that this molecule could interact with various biological targets.

Insights from Related Pyrrole Derivatives:

-

Anticancer Activity: Numerous pyrrole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[2]

-

Antimicrobial and Antiviral Activity: The pyrrole nucleus is a key component in several antimicrobial and antiviral agents.

-

Neuroprotective Effects: Some pyrrole derivatives have shown promise as neuroprotective agents, potentially through antioxidant mechanisms.[3]

-

Enzyme Inhibition: Pyrrole-containing compounds have been investigated as inhibitors of various enzymes.

Given the structural features of this compound, it could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Potential Research Workflow for Biological Evaluation:

Caption: A typical workflow for evaluating the biological potential of a novel compound.

Safety Information

While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, information for structurally related compounds indicates that it should be handled with care.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

Known Hazards for Similar Pyrrole Derivatives:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.[5][6]

In case of exposure, standard first-aid measures should be followed, and medical attention should be sought.

Conclusion and Future Directions

This compound is a chemical entity with untapped potential. While specific experimental data is currently limited in the public domain, its structural features suggest it could be a valuable intermediate in the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its pharmacological profile. The information presented in this guide, based on available data and the broader knowledge of pyrrole chemistry, provides a solid starting point for researchers venturing into the study of this promising molecule.

References

-

Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society. 2012.

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. 2023.

-

PubChem. Ethyl 3-methyl-1H-pyrrole-2-carboxylate. Available from: [Link]

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research. 2023.

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Available from: [Link]

-

The Good Scents Company. tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde. Available from: [Link]

- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. 2023.

- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

Sources

- 1. This compound [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. brieflands.com [brieflands.com]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 3284-47-7 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. acgpubs.org [acgpubs.org]

Forging the Core of Therapeutics: An In-depth Technical Guide to the Synthesis of Substituted Pyrrole-2-Carboxylates

Abstract

The pyrrole ring, particularly when functionalized with a carboxylate at the 2-position, represents a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence in blockbuster drugs such as atorvastatin and in novel organic materials underscores the critical need for robust and regioselective synthetic methodologies. This in-depth technical guide provides a comprehensive exploration of the core mechanisms and field-proven protocols for the formation of substituted pyrrole-2-carboxylates. Moving beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, offering researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to master the synthesis of this vital heterocyclic motif. We will dissect classical named reactions including the Knorr, Paal-Knorr, and Barton-Zard syntheses, alongside modern catalytic and multicomponent strategies, providing detailed mechanistic diagrams, step-by-step protocols, and quantitative data to empower the rational design and efficient execution of synthetic routes to this privileged structural class.

Introduction: The Privileged Pyrrole-2-Carboxylate Scaffold

The unique electronic properties of the pyrrole ring, coupled with the synthetic versatility of the carboxylate handle, make substituted pyrrole-2-carboxylates highly sought-after building blocks. The carboxylate group not only influences the biological activity of the final molecule but also serves as a versatile anchor for further chemical elaboration, enabling the construction of complex molecular architectures. From their role in porphyrin and bilirubin synthesis to their incorporation into a myriad of pharmacologically active agents, the importance of these compounds cannot be overstated. This guide will equip the practicing chemist with a thorough understanding of the key synthetic transformations that provide access to this critical class of molecules.

Classical Approaches to Pyrrole-2-Carboxylate Synthesis

Several named reactions have stood the test of time, remaining mainstays in the synthetic chemist's toolbox for constructing the pyrrole core. Understanding the nuances of these classical methods is essential for any researcher in the field.

The Knorr Pyrrole Synthesis: A Regioselective Condensation

The Knorr pyrrole synthesis is a powerful and widely utilized method for preparing pyrroles, and with careful selection of starting materials, it can be a highly effective route to pyrrole-2-carboxylates. The reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[1]

Mechanism and Regiocontrol:

The key to achieving a 2-carboxylate substitution lies in the choice of the reacting partners. A particularly effective strategy involves the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate.[2][3] The in situ generation of the α-aminoacetoacetate from the corresponding oxime under reducing conditions (typically zinc dust in acetic acid) is a common tactic to circumvent the instability of α-aminoketones.[1]

The reaction proceeds through the formation of an enaminone intermediate, which then undergoes a regioselective intramolecular cyclization. The α-carbon of the initial enaminone adds to the acyl group of the acetoacetate, and subsequent dehydration and, in some cases, deacylation, leads to the final pyrrole-2-carboxylate product.[2]

Diagram: Knorr Pyrrole Synthesis for Ethyl Pyrrole-2-Carboxylates

Caption: Workflow for the Knorr synthesis of ethyl pyrrole-2-carboxylates.

Experimental Protocol: General Procedure for Knorr-Type Synthesis of Ethyl Pyrrole-2-Carboxylates [2]

-

A mixture of the enaminone (0.1 mol), ethyl 2-oximinoacetoacetate (0.1 mol), and sodium acetate (0.3 mol) in glacial acetic acid (200 ml) is heated to 90°C.

-

Zinc dust (16.3 g, 250 mg-atom) is added in small portions, maintaining the reaction temperature between 95 and 105°C with air cooling.

-

The reaction mixture is then heated at reflux for 3 hours.

-

The hot mixture is decanted from the zinc sludge into an ice-water mixture.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography.

Quantitative Data: Knorr-Type Synthesis Yields

| R1 in Enaminone | R in Enaminone | Product Type | Yield (%) |

| H | Ph | 4a | 30 |

| H | 4-MeO-Ph | 4b | 35 |

| H | 4-Cl-Ph | 4c | 32 |

| Me | Ph | 5a | 55 |

| Me | 4-MeO-Ph | 5b | 60 |

| Me | 4-Cl-Ph | 5c | 52 |

| Data adapted from Elghamry, I. (2002).[2] |

The Barton-Zard Synthesis: A Convergent Route to Pyrrole-2-Carboxylates

The Barton-Zard synthesis is a highly efficient and convergent method for preparing substituted pyrroles, directly yielding a pyrrole-2-carboxylate.[4] This base-catalyzed condensation reaction occurs between a nitroalkene and an α-isocyanoacetate.[4]

Mechanism and Causality:

The reaction is initiated by the deprotonation of the α-isocyanoacetate by a base, forming a nucleophilic enolate. This is followed by a Michael addition to the nitroalkene. The subsequent steps involve a 5-endo-dig cyclization, elimination of the nitro group, and finally tautomerization to furnish the aromatic pyrrole-2-carboxylate.[4] The choice of a strong, non-nucleophilic base like DBU is crucial to facilitate the initial deprotonation without competing in the Michael addition.

Diagram: Barton-Zard Synthesis Mechanism

Caption: Mechanistic pathway of the Barton-Zard synthesis.

Experimental Protocol 1: Synthesis of Ethyl 3,4-Diethylpyrrole-2-carboxylate [4]

-

To a solution of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in methyl tert-butyl ether (MTBE), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise, maintaining the temperature between 10-60°C.

-

Stir the reaction mixture at 20°C for 2 hours.

-

Work up the reaction by adding MTBE, water, sodium chloride, and concentrated sulfuric acid.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

Experimental Protocol 2: Synthesis of Ethyl 3,4-Diarylpyrrole-2-carboxylate [4]

-

To a solution of the nitroalkene in tetrahydrofuran (THF), add a solution of ethyl isocyanoacetate and DBU in THF at 0°C.

-

Reflux the reaction mixture for 30 minutes.

-

After completion (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography.

The Paal-Knorr Synthesis: Cyclization of 1,4-Dicarbonyl Compounds

The Paal-Knorr synthesis is a fundamentally important method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] While not directly yielding a carboxylate in its simplest form, modern variations and strategic precursor synthesis make it a viable route to pyrrole-2-carboxylate derivatives.

Mechanism and Modern Adaptations:

The reaction proceeds via the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole.[7] The rate-determining step is often the ring closure.[7] To access pyrrole-2-carboxylates, one can employ a 1,4-dicarbonyl precursor that already contains the desired ester functionality. A sophisticated example involves a multi-step sequence combining a Pauson-Khand reaction, a Stetter reaction, and a microwave-assisted Paal-Knorr cyclization to produce complex tricyclic pyrrole-2-carboxamides.[8]

Diagram: Paal-Knorr Synthesis Workflow

Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-Carboxamide [7][8]

-

To a microwave vial, add a solution of the 1,4-diketone precursor (20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

-

Seal the microwave vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 80°C until completion.

-

After cooling, purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.

Modern Synthetic Strategies

While classical methods are invaluable, the demand for increased efficiency, milder conditions, and broader substrate scope has driven the development of new synthetic technologies.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis traditionally involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. While this method is robust, it typically yields pyrrole-3-carboxylates. Variations to achieve regioselective synthesis of 2-carboxylates are less common but can be envisaged through careful substrate design, though they are not as straightforward as the Knorr or Barton-Zard approaches for this specific substitution pattern.

Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Approach

The Van Leusen reaction is a powerful tool for constructing 3,4-disubstituted pyrroles via a [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and a Michael acceptor.[2][3]

Mechanism and Application:

The reaction is initiated by the deprotonation of TosMIC with a strong base (e.g., NaH) to form a carbanion. This carbanion then acts as a nucleophile in a Michael addition to an electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization followed by the elimination of the tosyl group to form the pyrrole ring.[2] When an α,β-unsaturated ester is used as the Michael acceptor, this reaction provides a route to pyrrole-3-carboxylates or pyrrole-4-carboxylates, depending on the substitution pattern of the alkene. Direct synthesis of pyrrole-2-carboxylates via the Van Leusen reaction is not its primary application, as the carboxylate group originates from the Michael acceptor, which forms the C3 and C4 positions of the final pyrrole.

Diagram: Van Leusen Pyrrole Synthesis

Caption: Mechanism of the Van Leusen pyrrole synthesis.

Experimental Protocol: General Van Leusen Synthesis [3]

-

To a stirred suspension of sodium hydride (2.0 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere, add a solution of TosMIC (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) dropwise.

-

Stir the mixture at 0°C for 15 minutes.

-

Add a solution of the α,β-unsaturated ketone/ester (1.0 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthesis of substituted pyrrole-2-carboxylates is a mature yet continually evolving field. The classical Knorr and Barton-Zard syntheses remain highly reliable and regioselective methods for accessing this important scaffold. The Paal-Knorr synthesis, especially when coupled with modern techniques like microwave irradiation, offers a powerful alternative, particularly for generating complex, fused-ring systems. While the Hantzsch and Van Leusen reactions are cornerstones of pyrrole synthesis in general, their application for the direct formation of 2-carboxylates is less common, typically favoring other regioisomers.

The future of this field lies in the development of novel catalytic systems and multicomponent reactions that offer even greater efficiency, atom economy, and functional group tolerance. As the demand for structurally diverse and complex pyrrole-2-carboxylates in drug discovery and materials science continues to grow, so too will the ingenuity of synthetic chemists in devising new and powerful ways to construct this privileged heterocyclic core. This guide provides the foundational knowledge and practical protocols to not only apply the established methods but also to appreciate and contribute to the future innovations in this exciting area of organic chemistry.

References

-

Elghamry, I. (2002). SYNTHESIS OF ETHYL PYRROLE-2-CARBOXYLATES: A REGIOSELECTIVE CYCLIZATION OF ENAMINONES UNDER KNORR-TYPE CONDITIONS. Synthetic Communications, 32(6), 897–902. Available from: [Link]

-

Trilleras, J., Quiroga, J., & Hormaza, A. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341. Available from: [Link]

-

Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved December 31, 2025, from [Link]

-

Bhatt, U., et al. (2007). Regioselective Synthesis of Highly Aryl-Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. Synthetic Communications, 37(16), 2747-2759. Available from: [Link]

-

ResearchGate. (2018). Synthesis of pyrrole derivatives using Michael acceptor. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved December 31, 2025, from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (2025). Knorr-type synthesis of o-ethyl 2-thionoester pyrrole. ResearchGate. Available from: [Link]

-

SynArchive. (n.d.). Barton-Zard Reaction. Retrieved December 31, 2025, from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved December 31, 2025, from [Link]

-

ALL ABOUT CHEMISTRY. (2020). Barton-Zard Pyrrole Synthesis. ALL ABOUT CHEMISTRY. Available from: [Link]

-

Ono, N. (2008). BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES. HETEROCYCLES, 75(2), 243. Available from: [Link]

-

ResearchGate. (2025). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. ResearchGate. Available from: [Link]

-

FULIR. (n.d.). Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo. FULIR. Available from: [Link]

-

Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available from: [Link]

-

PubMed Central. (2021). Recent Advancements in Pyrrole Synthesis. PubMed Central. Available from: [Link]

-

YouTube. (2024). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. YouTube. Available from: [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved December 31, 2025, from [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available from: [Link]

-

SciSpace. (n.d.). Recent Advances in the Synthesis of Pyrroles. SciSpace. Available from: [Link]

-

PubMed Central. (n.d.). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. PubMed Central. Available from: [Link]

-

PubMed. (1998). Hantzsch pyrrole synthesis on solid support. PubMed. Available from: [Link]

-

ResearchGate. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. ResearchGate. Available from: [Link]

-

PubMed Central. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available from: [Link]

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Organic Syntheses. Available from: [Link]

-

Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available from: [Link]

-

PubMed Central. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PubMed Central. Available from: [Link]

-

PubMed. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PubMed. Available from: [Link]

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available from: [Link]

-

Journal of Chemical Technology and Metallurgy. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available from: [Link]

-

OUCI. (n.d.). Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. OUCI. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved December 31, 2025, from [Link]

Sources

- 1. Van Leusen Reaction [organic-chemistry.org]

- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

The Crimson Ring: A Technical Guide to the Historical Discovery and Development of Pyrrole Derivatives

Abstract

The pyrrole ring, a simple five-membered aromatic heterocycle, is a cornerstone of organic chemistry and the life sciences. Its discovery in the 19th century unlocked a new frontier in chemical synthesis and our understanding of biological processes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical discovery of pyrrole and its derivatives, the development of seminal synthetic methodologies, and the evolution of their application in nature and medicine. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols for the synthesis of important pyrrole-containing scaffolds, and explore the synthetic pathways to blockbuster drugs. This guide is designed to be a practical resource, bridging historical context with modern synthetic strategy.

The Dawn of the Red Oil: The Discovery of Pyrrole

The story of pyrrole begins not in a pristine laboratory, but in the smoky, industrial world of the 19th century. In 1834, the German analytical chemist Friedlieb Ferdinand Runge, while investigating the components of coal tar, isolated a peculiar substance.[1][2] He named it "pyrrole," derived from the Greek words pyrrhos (πυρρός), meaning "fiery" or "reddish," and oleum, meaning "oil," due to the characteristic red color it imparted to a pine splint moistened with hydrochloric acid.[2] Shortly after its discovery in coal tar, pyrrole was also identified in the distillation products of bone, an oily mixture sometimes referred to as "Dippel's oil".[2]

While Runge was the first to identify and name pyrrole, its structure remained a mystery for several decades. It was not until 1870 that the brilliant German chemist Adolf von Baeyer correctly proposed the cyclic structure of pyrrole that we are familiar with today.[3] This structural elucidation was a critical step, paving the way for the systematic study of its reactivity and the development of synthetic methods to construct this important heterocyclic ring.

Forging the Ring: Seminal Synthetic Methodologies

The ability to synthesize pyrrole derivatives in a controlled manner was a major breakthrough, enabling chemists to explore their properties and applications. Several named reactions, developed in the late 19th century, remain the bedrock of pyrrole synthesis to this day.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[4][5][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to yield the corresponding pyrrole.[7][8]

Mechanism: The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a five-membered ring. The final step is the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[9][10] The ring-closing step is often the rate-determining step.[10]

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole (Conventional Heating) [9]

-

Reactants: 2,5-hexanedione and aniline.

-

Procedure:

-

In a suitable flask, combine 2,5-hexanedione and aniline.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

-

Microwave-Assisted Paal-Knorr Cyclization: [11]

-

Reactants: 1,4-diketone, primary amine, glacial acetic acid.

-

Solvent: Ethanol.

-

Procedure:

-

To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Add glacial acetic acid (40 µL) and the primary amine (3 equivalents).

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80 °C. An initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Partition the mixture between water and ethyl acetate.

-

Extract the aqueous phase three times with ethyl acetate (10 mL).

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.

-

Diagram: Paal-Knorr Pyrrole Synthesis Workflow

Caption: A generalized workflow for the Paal-Knorr synthesis of substituted pyrroles.

The Knorr Pyrrole Synthesis (1884)

Also developed by Ludwig Knorr in 1884, this synthesis is a versatile method for preparing substituted pyrroles from α-amino-ketones and compounds with an active methylene group (e.g., β-ketoesters).[1][9] A key challenge with this method is the inherent instability of α-amino-ketones, which tend to self-condense.[1] Therefore, they are typically generated in situ from the corresponding oxime.[1]

Mechanism: The reaction begins with the condensation of the α-amino-ketone with the active methylene compound to form an enamine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrrole ring.[9]

Experimental Protocol: Modern Knorr Pyrrole Synthesis [1]

-

Reactants: Two equivalents of a β-ketoester (e.g., ethyl acetoacetate), sodium nitrite, zinc dust.

-

Solvent: Glacial acetic acid.

-

Procedure:

-

Preparation of the α-amino-ketone (in situ):

-

Dissolve one equivalent of the β-ketoester in glacial acetic acid.

-

Slowly add one equivalent of a saturated aqueous solution of sodium nitrite while maintaining a low temperature with external cooling. This forms the corresponding α-oximino-β-ketoester.

-

-

Condensation and Cyclization:

-

In a separate flask, prepare a well-stirred solution of the second equivalent of the β-ketoester in glacial acetic acid.

-

Gradually add the freshly prepared α-oximino-β-ketoester solution and zinc dust to this flask. The reaction is exothermic and may require external cooling to control the temperature.

-

The zinc dust reduces the oxime to the amine, which then reacts with the second equivalent of the β-ketoester to form the pyrrole.

-

-

Work-up:

-

After the reaction is complete (monitored by TLC), the reaction mixture is typically poured into water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and then purified by recrystallization.

-

-

The Hantzsch Pyrrole Synthesis (1890)

Developed by Arthur Hantzsch, this multicomponent reaction provides a route to substituted pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[12]

Mechanism: The reaction is believed to proceed via the initial formation of an enamine from the β-ketoester and ammonia/amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final pyrrole product.[12]

Experimental Protocol: Classical Hantzsch Pyrrole Synthesis

-

Reactants: β-ketoester (e.g., ethyl acetoacetate), α-haloketone (e.g., 2-bromo-1-phenylethan-1-one), aqueous ammonia.

-

Solvent: Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketoester (1.0 eq) and the α-haloketone (1.0 eq) in ethanol.

-

To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Table 1: Comparison of Major Pyrrole Synthesis Methods

| Synthesis Method | Starting Materials | Reagents/Catalysts | Typical Temperature | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |